Spiro[indoline-3,3'-piperidin]-2-one

Catalog No.
S9020179
CAS No.
M.F
C12H14N2O
M. Wt
202.25 g/mol
Availability
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Spiro[indoline-3,3'-piperidin]-2-one

Product Name

Spiro[indoline-3,3'-piperidin]-2-one

IUPAC Name

spiro[1H-indole-3,3'-piperidine]-2-one

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c15-11-12(6-3-7-13-8-12)9-4-1-2-5-10(9)14-11/h1-2,4-5,13H,3,6-8H2,(H,14,15)

InChI Key

SVSIGYKHPRVZCP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)C3=CC=CC=C3NC2=O

Substitution-Controlled Catalytic Approaches

Regioselective multi-component reactions dominate substitution-controlled syntheses of spiro[indoline-3,3'-piperidin]-2-ones. A notable example involves the azomethine dipolar cycloaddition of 1-(alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones with indoline precursors, yielding 1''-(alkylsulfonyl)-dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones (e.g., 6a–o). X-ray crystallography confirmed the spirojunction geometry, with electron-withdrawing sulfonyl groups directing regioselectivity (Table 1).

Table 1: Representative Spiro[indoline-3,3'-piperidin]-2-one Derivatives via Azomethine Cycloaddition

CompoundR GroupYield (%)Antiproliferative IC₅₀ (μM)
6m4-Cl-C₆H₄780.32 (MCF7)
6f3-NO₂-C₆H₄650.89 (HCT116)
6dCH₂CF₃821.12 (A431)

Reductive amination strategies further expand structural diversity. Jiang et al. demonstrated ruthenium(II)-catalyzed double reductive amination of glutaric dialdehyde with aryl amines, achieving spirocyclization via hydrosilylation (dr > 20:1). Microwave-assisted Leuckart reactions using ammonium formate as both nitrogen source and reductant provide atom-economical access to N-aryl spiro derivatives.

Palladium-Catalyzed Intramolecular α-Arylation Strategies

Palladium-mediated C(sp³)–H functionalization enables direct spiroannulation. A sulfur-directed α-arylation protocol installs aryl groups at the pyrrolidine α-position using Pd(OAc)₂/XPhos catalytic systems (Scheme 1). Thioacyl directing groups coordinate Pd, facilitating oxidative addition with arylboronic acids (e.g., 4-MeO-C₆H₄B(OH)₂) to afford 2-aryl-3-pyrrolines, subsequently hydrogenated to spiro-piperidines.

Scheme 1: Pd-Catalyzed α-Arylation of 3-Pyrrolines

3-Pyrroline + ArB(OH)₂ → Pd/XPhos → 2-Aryl-3-pyrroline → H₂/Pd/C → Spiro[indoline-3,3'-piperidin]-2-one  

This method tolerates electron-rich and -poor aryl groups, with yields correlating to boronic acid nucleophilicity (62–84% range).

Silver Triflate-Mediated Tandem Cyclization Protocols

Silver(I) catalysts excel in constructing spirocenters via tandem cyclizations. A AgOTf/PPh₃ system promotes chelation-controlled cycloisomerization of tryptamine ynamides, forming spiro[indoline-3,3'-piperidin]-2-ones with >95% diastereoselectivity (Table 2). The ynamide’s electron-deficient triple bond coordinates Ag⁺, inducing 6-endo-dig cyclization followed by indole C3-cyclization.

Table 2: Diastereoselectivity in AgOTf-Mediated Spirocyclizations

Ynamide SubstituentTemp (°C)Time (h)dr (trans:cis)
4-OMe801297:3
3-NO₂60895:5
2-Cl1001691:9

Mechanistic studies reveal Ag⁺ chelates both ynamide and indole nitrogen, enforcing a chair-like transition state that dictates stereochemistry.

Green Chemistry Approaches Using Fe₃O₄ Nanocatalysts

While Fe₃O₄-mediated syntheses remain underdeveloped for this scaffold, analogous spirocyclic systems benefit from magnetic nanocatalysts. For instance, Fe₃O₄@SiO₂-SO₃H nanoparticles facilitate Knoevenagel/Michael/cyclization cascades in water, achieving 89% yield for spirooxindoles. Adapting these conditions (e.g., 80°C, H₂O/EtOH) could enable sustainable spiro[indoline-3,3'-piperidin]-2-one synthesis, though literature precedents specific to this scaffold are currently lacking.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

202.110613074 g/mol

Monoisotopic Mass

202.110613074 g/mol

Heavy Atom Count

15

Dates

Modify: 2023-11-21

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